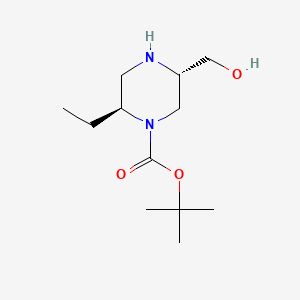

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate

Description

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent at the 2-position, and a hydroxymethyl group at the 5-position. Its molecular formula is C₁₂H₂₃N₂O₃, with a molecular weight of 255.33 g/mol (calculated).

The compound is synthesized via nucleophilic substitution or coupling reactions using tert-butyl piperazine-1-carboxylate as a starting material, followed by stereoselective introduction of substituents . Its hydroxymethyl group enhances hydrophilicity, while the ethyl group contributes to lipophilicity, balancing solubility and membrane permeability .

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-5-10-6-13-9(8-15)7-14(10)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3/t9-,10-/m0/s1 |

InChI Key |

RWGLBBDUIUCWNY-UWVGGRQHSA-N |

Isomeric SMILES |

CC[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Reduction of Piperazine Dicarboxylates to Hydroxymethyl Derivatives

One common approach involves reduction of a suitably protected piperazine dicarboxylate precursor to introduce the hydroxymethyl group at the 2-position. For example, lithium aluminium hydride (LiAlH4) reduction of tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate in tetrahydrofuran (THF) at low temperatures (-40 to 20 °C) for 1 hour affords tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate in excellent yield (>100%, likely due to residual solvent). The reaction is quenched carefully with water and sodium hydroxide to avoid decomposition.

| Parameter | Details |

|---|---|

| Reducing agent | Lithium aluminium hydride (1M in THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -40 to 20 °C |

| Reaction time | 1 hour |

| Work-up | Quenching with water and NaOH, filtration |

| Yield | >100% (isolated as solid) |

This method is effective for introducing the hydroxymethyl group stereoselectively at the 2-position, which can be adapted for the 5-position with appropriate precursors.

Reductive Amination Using Sodium Triacetoxyborohydride

Reductive amination is employed to install substituents on the piperazine ring. For example, a mixture of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate , an aldehyde precursor, and sodium triacetoxyborohydride in dichloromethane stirred under nitrogen for 16 hours affords the corresponding substituted piperazine derivative after purification by HPLC.

| Parameter | Details |

|---|---|

| Reducing agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction time | 16 hours |

| Atmosphere | Nitrogen (inert) |

| Purification | HPLC |

| Yield | Moderate to good (example: 230 mg from 300 mg starting material) |

This method allows for the selective introduction of substituents such as ethyl groups at the 2-position in a stereocontrolled manner.

Alkylation with Halogenated Isoquinoline Derivatives

Alkylation of the piperazine nitrogen or carbon centers with halogenated isoquinoline derivatives in the presence of bases such as triethylamine or N-ethyl-N,N-diisopropylamine in THF at room temperature to 50 °C has been reported. For example, reaction of tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate with 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in THF with triethylamine at 20 °C for 20 minutes affords the sulfonylated product in good yield (0.855 g isolated).

| Parameter | Details |

|---|---|

| Alkylating agent | 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride |

| Base | Triethylamine |

| Solvent | THF |

| Temperature | 20 °C |

| Reaction time | 20 minutes |

| Work-up | Extraction, drying, concentration |

| Yield | Good (example: 0.855 g isolated) |

This approach is useful for further functionalization of the piperazine scaffold but less directly related to the core this compound synthesis.

Hydrolysis and Acidification of Piperazine Dicarboxylates

Hydrolysis of protected piperazine dicarboxylates followed by acidification is used to obtain carboxylic acid intermediates, which can be further modified. For instance, tert-butyl 1-(prop-2-yn-1-yl)piperazine-2,3-dicarboxylate treated with lithium hydroxide monohydrate in THF/water at room temperature for 2 hours, followed by acidification to pH 4, yields 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid in 77% yield.

| Parameter | Details |

|---|---|

| Base | Lithium hydroxide monohydrate |

| Solvent | THF / water |

| Temperature | 20 °C |

| Reaction time | 2 hours |

| Work-up | Acidification with 1M HCl, extraction |

| Yield | 77% (3.30 g from 4.5 g starting material) |

This method is preparative for intermediates but can be adapted for related piperazine derivatives.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| LiAlH4 reduction of dicarboxylate | LiAlH4 in THF, -40 to 20 °C, 1 h | >100% | Stereoselective hydroxymethyl introduction at C-2 |

| Reductive amination | Sodium triacetoxyborohydride, DCM, 16 h, N2 | Moderate | Installation of substituents (e.g., ethyl) at C-2 or C-5 |

| Alkylation with isoquinoline sulfonyl chloride | Triethylamine, THF, 20 °C, 20 min | Good | Functionalization of piperazine nitrogen |

| Hydrolysis and acidification | LiOH·H2O, THF/H2O, 20 °C, 2 h, acidification | 77% | Preparation of piperazine carboxylic acid intermediates |

Research Findings and Notes

- The stereochemistry at positions 2 and 5 of the piperazine ring is controlled by the choice of starting materials and reaction conditions, often starting from chiral precursors or using stereoselective reductions.

- Lithium aluminium hydride reductions are effective for converting ester groups into hydroxymethyl groups with retention of stereochemistry.

- Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive amination, enabling the introduction of ethyl groups at the 2-position.

- Protection of the nitrogen with tert-butyl carbamate (Boc) is stable under the reaction conditions and facilitates purification.

- Purification techniques include filtration, extraction, concentration under reduced pressure, and HPLC or flash column chromatography for final isolation.

- Reaction monitoring by NMR and mass spectrometry confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol derivative .

Scientific Research Applications

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the presence of the tert-butyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound is compared to analogous piperazine derivatives (Table 1), focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Structural and Property Comparison

Stereochemical and Functional Group Impacts

- Hydroxymethyl vs. Methyl/Ethyl: The hydroxymethyl group in the target compound increases hydrogen-bonding capacity compared to methyl or ethyl substituents, improving solubility in polar solvents like water or ethanol .

- Ethyl Group vs.

Stereochemistry :

The (2S,5S) configuration in the target compound creates a distinct spatial arrangement compared to (2R,5S) isomers (e.g., ). For example, (2R,5S)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate exhibits different hydrogen-bonding networks in crystal structures, affecting melting points and stability .

Research Findings and Data

Hydrogen Bonding and Crystal Packing

- The hydroxymethyl group in the target compound forms strong O–H···N hydrogen bonds (2.7–3.0 Å), as observed in similar structures analyzed via Mercury CSD .

- In contrast, (2R,5S)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate exhibits weaker C–H···O interactions, leading to less dense crystal packing .

Solubility and Stability

- Target Compound: Soluble in DMSO (>50 mg/mL) and methanol (>20 mg/mL) .

- Methyl Analog () : Higher aqueous solubility (35 mg/mL in water) due to reduced steric hindrance .

Biological Activity

Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, synthesis, and research findings.

- IUPAC Name : this compound

- CAS Number : 2940879-27-4

- Molecular Formula : C12H24N2O3

- Molecular Weight : 244.34 g/mol

- Purity : 97.00%

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems and therapeutic potentials.

- Receptor Interaction :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of related piperazine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their effects on cell viability and receptor binding affinities .

In Vivo Studies

In vivo studies involving animal models have demonstrated that certain piperazine derivatives can significantly reduce inflammation markers and improve outcomes in models of disease such as arthritis and other inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.